Carboxylic acids, such as “(S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid”, are organic compounds that contain a carboxyl group (C(=O)OH). The presence of this functional group imparts acidic properties to these compounds.
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as infrared spectroscopy, nuclear magnetic resonance, and X-ray crystallography. These techniques provide information about the types of atoms in a compound, their arrangement, and the types of bonds between them.
Chemical Reactions Analysis
Carboxylic acids can undergo a variety of chemical reactions, including esterification, amide formation, and reduction. The specific reactions that “(S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid” undergoes would depend on its specific structure and the conditions under which it is reacted.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure and can influence its behavior in different environments.
Synthesis Analysis
The synthesis of (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is achieved through a multi-step process, generally starting from (R)-penicillamine. A common method involves the following steps []:
Chemical Reactions Analysis
Peptide Coupling: The carboxylic acid group of (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid readily reacts with the free amino group of another amino acid or peptide, forming a peptide bond. This reaction is typically mediated by coupling reagents like HATU, HBTU, or DIC/HOBt [].
Deprotection: The Fmoc protecting group can be selectively removed under mildly basic conditions using a secondary amine like piperidine []. This deprotection step exposes the free amino group for further reactions.
Applications
Medicinal Chemistry: Peptides containing the thiazolidine ring derived from this compound are investigated for their potential therapeutic applications, including anti-cancer [], antimicrobial [], and enzyme inhibitory activities [].
Compound Description: This compound, also known as thiazolidine 6a, is synthesized from penicillamine or penicillins. It's significant for its susceptibility to epimerization at the C-2 position in aqueous solutions. []
Relevance: This compound shares the core 1,3-thiazolidine-4-carboxylic acid structure with (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid. The primary difference lies in the substituent at the C-2 position. While the main compound possesses an Fmoc protecting group on the nitrogen atom, thiazolidine 6a has an aminomethyl group at C-2. The shared thiazolidine core and the observed epimerization highlight the stereochemical aspects relevant to the main compound. []
Compound Description: This compound is characterized by its distinct crystal structure, featuring a thiazolidine ring in an envelope conformation. The crystal structure is stabilized by O—H⋯N hydrogen bonds between amine and carboxylic acid groups. []
Relevance: Both this compound and (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid belong to the 1,3-thiazolidine-4-carboxylic acid class. Despite different substituents at C-2 (a pyridin-2-yl group in this compound versus the Fmoc-protected amine in the main compound), the shared thiazolidine core and carboxylic acid moiety suggest potential similarities in their chemical behavior and potential applications. []
Dimethyl (2S,4S)- and (2R,4S)-5,5-Dimethyl-1,3-thiazolidine-2,4-dicarboxylate
Compound Description: These two compounds are diastereomers, derived from 5,5-dimethyl-1,3-thiazolidine-2,4-dicarboxylic acid. X-ray crystallography confirmed their cis and trans configurations, providing insights into their three-dimensional structures and potential influence on biological activity. []
Relevance: These diastereomers are closely related to (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid, sharing the 5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid framework. The presence of an additional carboxymethyl group at C-2 in these diastereomers distinguishes them from the main compound. Investigating their distinct stereochemistry and conformational preferences offers valuable insights into potential structure-activity relationships relevant to the main compound. []
Compound Description: This compound (1a) shows a preference for the 2S (cis) isomer and demonstrates epimerization at the C-2 position in neutral, protic solvents. This epimerization process is evidenced by mutarotation and changes in NMR spectra. []
Relevance: Compound 1a and (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid belong to the same thiazolidine-4-carboxylic acid family. They share a similar structure with a methyl substituent on the thiazolidine ring, specifically at the C-5 position. This structural similarity, along with the observed epimerization behavior in 1a, offers insights into the potential stereochemical behavior of (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid under similar conditions. []
Compound Description: This cysteine derivative (compound 1) is synthesized from (R)-thiazolidine-4-carboxylic acid via a two-step process involving reduction and protection. It is notable for its convenient synthesis and is often obtained in crystalline form. []
Relevance: Although N-Fluorenylmethoxycarbonyl-N,S-dimethyl-L-Cysteine doesn't share the thiazolidine ring with (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid, it's relevant due to its synthesis starting from a thiazolidine precursor, (R)-thiazolidine-4-carboxylic acid. This synthetic connection implies shared chemical reactivity patterns and potential applications in peptide chemistry. Both compounds incorporate the Fmoc protecting group, further emphasizing their relevance in similar synthetic contexts. []
Compound Description: This compound (compound 2) is another cysteine derivative synthesized from (R)-thiazolidine-4-carboxylic acid. Like its counterpart Fmoc,Me-Cys(Me)-OH, it utilizes a convenient two-step procedure involving reduction and protection. []
Relevance: Similar to Fmoc,Me-Cys(Me)-OH, this compound is related to (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid through its synthetic origin, (R)-thiazolidine-4-carboxylic acid. This shared starting material highlights a connection in their chemical reactivity and potential utility in peptide chemistry. The use of the Fmoc protecting group in both further emphasizes their potential for similar applications. []
Compound Description: This boronic acid derivative acts as a potent inhibitor of class C β-lactamases but surprisingly lacks inhibitory activity against class A β-lactamases. This selectivity and its mechanism of action have been subjects of investigation. []
Relevance: This compound shares the core 5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid structure with (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid, differing in the C-2 substituent. This boronic acid derivative provides insights into potential biological activities and interactions associated with the 5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid scaffold. []
Relevance: Though structurally distinct from (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid, Apns is relevant due to its use with (R)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid (Dmt) in peptide synthesis studies. The research focuses on overcoming the challenges of incorporating both these hindered amino acids into peptide sequences, providing valuable insights into the potential synthetic difficulties and strategies relevant to working with (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Dichlorphenamide-13C6 is intended for use as an internal standard for the quantification of dichlorphenamide by GC- or LC-MS. Dichlorphenamide is a sulfonamide and an orally bioavailable carbonic anhydrase (CA) inhibitor (Kis = 1.20, 38, 50, and 50 nM for the human CA isoforms CAI, CAII, CAIX, and CAXII, respectively). It lowers intraocular pressure in rabbits when 50 µl of a 10% solution is applied topically to the eye. Dichlorphenamide rescues the potassium deficiency and prevents insulin-induced paralysis in a rat model of familial hypokalemic periodic paralysis when administered at a dose of 5.6 mg/kg per day for ten days. Formulations containing dichlorphenamide have been used in the treatment of glaucoma and primary periodic paralysis.